molecular formula C20H22F2N4O3S B7467972 1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

Katalognummer B7467972
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: ZKZNUODXYDHXMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole, commonly known as EDP-239, is a small molecule drug that has been recently developed for the treatment of various neurological disorders. It belongs to the class of benzimidazole derivatives and acts as a potent and selective antagonist of the 5-HT6 receptor.

Wirkmechanismus

EDP-239 acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the central nervous system. The 5-HT6 receptor is involved in the regulation of cognitive function, memory, and learning. By blocking the activity of this receptor, EDP-239 enhances the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
EDP-239 has been shown to improve cognitive function and memory in preclinical studies. It also exhibits anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. EDP-239 has been found to have a good safety profile and does not exhibit any significant toxicity or adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of EDP-239 is its high selectivity and potency for the 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its high selectivity may also limit its usefulness in studying the effects of other serotonin receptors. Additionally, the synthesis of EDP-239 is a multistep process, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for the research and development of EDP-239. One direction is to further investigate its therapeutic potential in Alzheimer's disease and other neurological disorders. Another direction is to explore its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand the mechanism of action of EDP-239 and its effects on other serotonin receptors.

Synthesemethoden

The synthesis of EDP-239 involves a multistep process that starts with the reaction of 4-(4-ethoxyphenyl)sulfonyl piperazine with 2,3-difluoroaniline in the presence of a base to form the intermediate compound. This compound is then reacted with formaldehyde and a reducing agent to produce the final product, EDP-239.

Wissenschaftliche Forschungsanwendungen

EDP-239 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in preclinical studies, making it a promising candidate for the treatment of Alzheimer's disease.

Eigenschaften

IUPAC Name

1-[[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S/c1-2-29-15-3-5-16(6-4-15)30(27,28)26-9-7-24(8-10-26)14-25-13-23-19-11-17(21)18(22)12-20(19)25/h3-6,11-13H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNUODXYDHXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC(=C(C=C43)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.